

1,2,4-Trifluoro-3-methylbenzene CAS number and identification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,4-Trifluoro-3-methylbenzene

Cat. No.: B045586

[Get Quote](#)

An In-depth Technical Guide to **1,2,4-Trifluoro-3-methylbenzene**: Identification and Characterization for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **1,2,4-Trifluoro-3-methylbenzene**. Moving beyond a simple data sheet, this document delves into the causality behind analytical choices, offering field-proven insights into the definitive identification and characterization of this fluorinated aromatic compound.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated benzene derivatives are critical building blocks in modern chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. **1,2,4-Trifluoro-3-methylbenzene** (also known as 2,3,6-Trifluorotoluene) is one such compound, offering a unique substitution pattern for the development of novel chemical entities. This guide establishes a self-validating framework for its unambiguous identification, ensuring the integrity of downstream research and development.

Core Identification Parameters

The foundational step in any research workflow is the confirmation of the material's identity.

The following parameters serve as the primary identifiers for **1,2,4-Trifluoro-3-methylbenzene**.

Identifier	Value	Source
CAS Number	119916-25-5	[1]
IUPAC Name	1,2,4-trifluoro-3-methylbenzene	[1]
Synonym	2,3,6-Trifluorotoluene	[1]
Molecular Formula	C ₇ H ₅ F ₃	[1]
Molecular Weight	146.11 g/mol	[1]
InChI Key	VLXRWIKZIXEYRM-UHFFFAOYSA-N	[1]

Physicochemical Properties and Structural Insights

The physical properties of **1,2,4-Trifluoro-3-methylbenzene** are dictated by the interplay between the aromatic ring and its substituents. The three electronegative fluorine atoms create a significant dipole moment and influence the compound's boiling point and solubility, while the methyl group adds a nonpolar character.

Property	Value	Notes
Molecular Weight	146.11 g/mol	Calculated from the molecular formula <chem>C7H5F3</chem> . [1]
XLogP3	2.6	A computed value indicating moderate lipophilicity. [1]
Boiling Point	~154-155 °C	Estimated based on structurally similar compounds like 1,2,4-Trifluorobenzene. [2]
Density	~1.607 g/cm ³	Estimated based on structurally similar compounds. [2]

Expert Insight: The trifluoro-substitution pattern makes this molecule an interesting candidate for medicinal chemistry. The fluorine atoms can block metabolic oxidation at those positions and engage in specific hydrogen bonding or dipole interactions with target proteins, while the methyl group provides a handle for further synthetic elaboration.

Definitive Spectroscopic and Chromatographic Identification

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of **1,2,4-Trifluoro-3-methylbenzene**. The following sections detail the principles and expected outcomes for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this molecule, as it provides direct information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

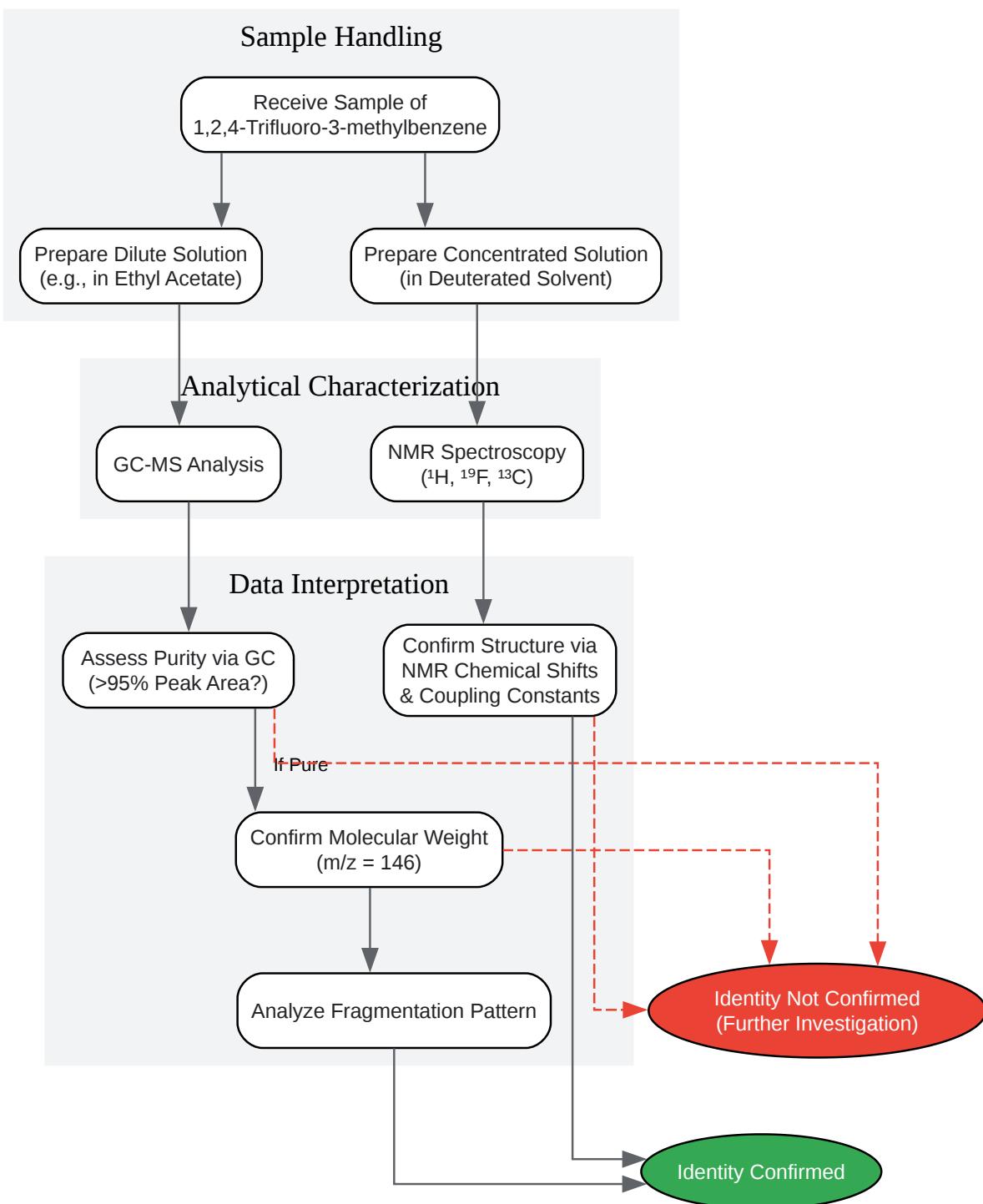
- **¹H NMR Spectroscopy:** The proton NMR spectrum will provide information on the aromatic protons and the methyl group. We expect to see a singlet for the methyl group (around 2.0-2.5 ppm) and complex, coupled multiplets for the two aromatic protons. The key diagnostic

feature will be the splitting of these proton signals due to coupling with the adjacent fluorine atoms (J-coupling).

- ^{19}F NMR Spectroscopy: This is crucial for confirming the fluorine substitution pattern. We expect to see three distinct signals, one for each fluorine atom. The signals will be split into doublets of doublets due to coupling with the other two non-equivalent fluorine atoms and potentially smaller couplings to the aromatic protons.
- ^{13}C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which are highly diagnostic. The methyl carbon will appear as a quartet (due to coupling with its three protons) at the high-field end of the spectrum.
- Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in which the compound is fully soluble. Chloroform-d (CDCl_3) is a common first choice.
- Sample Preparation: Accurately weigh approximately 5-10 mg of the **1,2,4-Trifluoro-3-methylbenzene** sample.
- Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Analysis: Insert the NMR tube into the spectrometer and acquire the ^1H , ^{13}C , and ^{19}F NMR spectra following standard instrument protocols.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

GC-MS is the gold standard for confirming molecular weight and assessing purity. The gas chromatograph separates the sample from any impurities, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.


- Expected Mass Spectrum: The electron ionization (EI) mass spectrum should show a clear molecular ion (M^+) peak at $m/z = 146$. The isotopic pattern will be characteristic of a molecule containing only C, H, and F. Common fragmentation patterns for fluorinated

aromatics involve the loss of fluorine ($F\cdot$) or trifluoromethyl ($CF_3\cdot$) radicals, although in this case, fragmentation will likely involve loss of $H\cdot$, $F\cdot$, or $CH_3\cdot$, leading to characteristic daughter ions.[3][4]

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Column Selection:** Use a standard nonpolar capillary column (e.g., DB-5ms, HP-5ms) for good separation of aromatic compounds.
- **Injection:** Inject 1 μ L of the prepared solution into the GC inlet, which should be heated (e.g., 250 °C) to ensure rapid volatilization.
- **GC Oven Program:**
 - Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final Hold: Hold at 280 °C for 5 minutes.
- **MS Detection:** Set the mass spectrometer to scan a range of m/z 40-400 in EI mode.
- **Data Analysis:** Analyze the resulting chromatogram to assess purity and examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive identification of a sample purported to be **1,2,4-Trifluoro-3-methylbenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Identification of **1,2,4-Trifluoro-3-methylbenzene**.

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of fluorinated aromatics, a common strategy involves nucleophilic aromatic substitution (S_NAr) on highly activated precursors or through diazotization-fluorination sequences (Balz-Schiemann reaction). A plausible route to **1,2,4-Trifluoro-3-methylbenzene** could start from a commercially available diaminotoluene.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **1,2,4-Trifluoro-3-methylbenzene**.

Causality of Experimental Choices: The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine atoms onto an aromatic ring by converting an amino group into a diazonium tetrafluoroborate salt, which then decomposes upon heating to yield the aryl fluoride.^[5] A subsequent electrophilic fluorination step could then be used to introduce the final fluorine atom, with the directing effects of the existing substituents guiding its position.

Safety and Handling

While a specific safety data sheet for **1,2,4-Trifluoro-3-methylbenzene** is not widely available, data from structurally related compounds like 1,2,4-Trifluorobenzene can be used to establish prudent handling practices.^{[6][7]}

Hazard Class	Precautionary Statement
Flammable Liquid	Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[2] [6]
Skin/Eye Irritant	Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection.[6][8]
Respiratory Irritant	May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[6][8]

First Aid Measures:

- In case of inhalation: Move person into fresh air. If not breathing, give artificial respiration.[7]
[8]
- In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
- If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]

In all cases of exposure, it is imperative to seek medical attention and show the safety data sheet of a related compound to the attending physician.[7][8]

Conclusion

The definitive identification of **1,2,4-Trifluoro-3-methylbenzene** relies on a logical and multi-faceted analytical approach. By combining foundational identifiers like the CAS number with advanced spectroscopic and chromatographic techniques, researchers can proceed with confidence in the integrity of their starting material. The insights and protocols provided in this guide serve as a robust framework for the characterization of this and other valuable

fluorinated intermediates, ultimately upholding the principles of scientific integrity and accelerating the pace of discovery in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,4-Trifluoro-3-methylbenzene | C7H5F3 | CID 14651252 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,2,4-Trifluorobenzene [webbook.nist.gov]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents
[patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aaronchem.com [aaronchem.com]
- To cite this document: BenchChem. [1,2,4-Trifluoro-3-methylbenzene CAS number and identification]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045586#1-2-4-trifluoro-3-methylbenzene-cas-number-and-identification\]](https://www.benchchem.com/product/b045586#1-2-4-trifluoro-3-methylbenzene-cas-number-and-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com